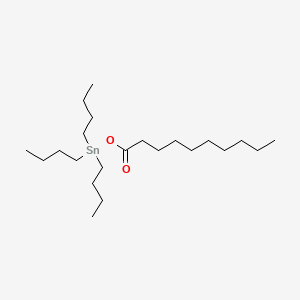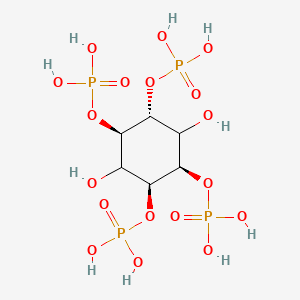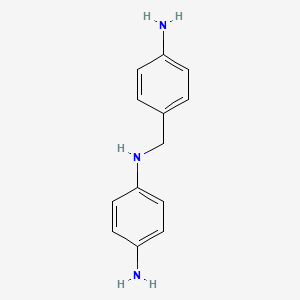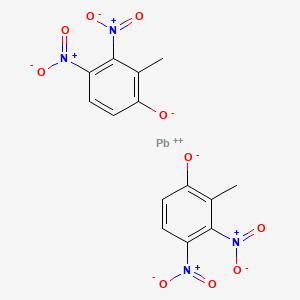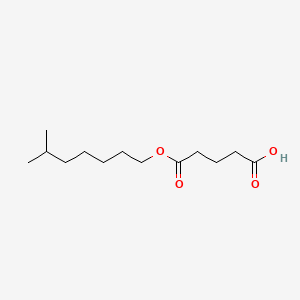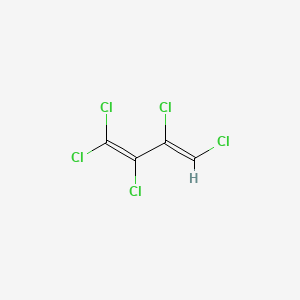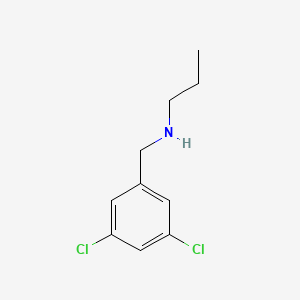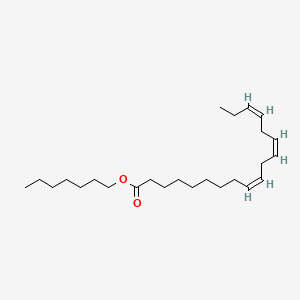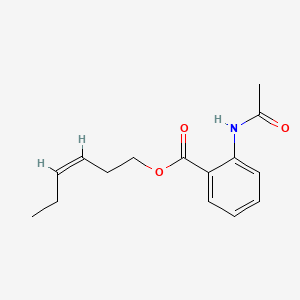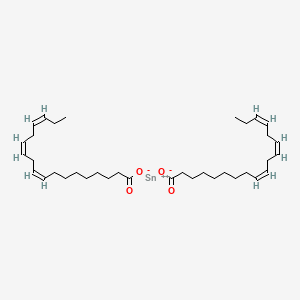
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate typically involves the reaction of tin(II) chloride with (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. The reaction is carried out in an inert atmosphere to prevent oxidation of the tin(II) ion. The reaction mixture is usually heated to facilitate the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the tin(II) ion acts as a reducing agent.
Substitution: The fatty acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin(IV) derivatives and oxidized fatty acid products.
Reduction: Reduced forms of the fatty acid moiety.
Substitution: Substituted fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it valuable in redox chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The fatty acid component can interact with cell membranes, influencing membrane fluidity and function.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
Industry
In industry, this compound is used in the production of specialized coatings and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Wirkmechanismus
The mechanism of action of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate involves its interaction with molecular targets such as enzymes and cell membranes. The tin(II) ion can participate in redox reactions, influencing cellular redox balance. The fatty acid component can integrate into cell membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent fatty acid of the compound.
Tin(2+) chloride: A common tin(II) compound used in various chemical reactions.
(9Z,12Z)-9,12-Octadecadienoic acid: A similar fatty acid with two double bonds.
Uniqueness
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is unique due to the combination of tin(II) and a polyunsaturated fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85392-75-2 |
|---|---|
Molekularformel |
C36H58O4Sn |
Molekulargewicht |
673.6 g/mol |
IUPAC-Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoate;tin(2+) |
InChI |
InChI=1S/2C18H30O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
InChI-Schlüssel |
KTLWFTDOJPIESZ-SYSSTCGWSA-L |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Verwandte CAS-Nummern |
463-40-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


